Natriumbutyrat-D7

Übersicht

Beschreibung

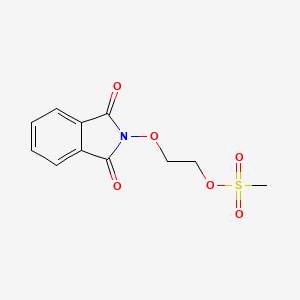

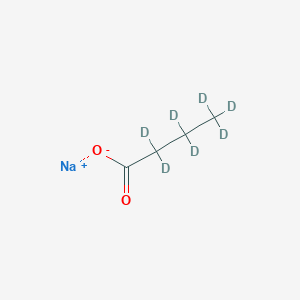

Sodium butyrate-D7 is a useful research compound. Its molecular formula is C4H7NaO2 and its molecular weight is 117.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium butyrate-D7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium butyrate-D7 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Prävention und Behandlung der diabetischen Nierenerkrankung (DKD)

Natriumbutyrat-D7 wurde zur Prävention und Behandlung der diabetischen Nierenerkrankung (DKD) eingesetzt. Es wurde gezeigt, dass es Fettleibigkeit, Diabetes und Nierenerkrankungen über G-Protein-gekoppelte Rezeptoren (GPCRs) verbessert. Es wirkt auch als epigenetischer Regulator, indem es Histondeacetylase (HDAC) hemmt, die Hochregulierung von miRNAs oder die Induktion von Histonbutyrylierung und Autophagy-Prozessen .

Aufrechterhaltung der Darmmunheit

Butyrat wurde als ein potentes Pro-Auflösungsmolekül beschrieben, das eine wichtige Rolle bei der Aufrechterhaltung der Darmmunheit spielt. Es unterstützt die Funktion der Darmbarriere und reguliert Histondeacetylase (HDAC), unter anderem systemische Rollen .

Unterstützung der Funktion der Darmbarriere

Neben der Aufrechterhaltung der Darmmunheit unterstützt Butyrat auch die Funktion der Darmbarriere. Dies ist entscheidend für die allgemeine Gesundheit des Darms und die Prävention verschiedener darmbezogener Erkrankungen .

Regulation von Histondeacetylase (HDAC)

Butyrat ist ein Inhibitor von Histondeacetylase (HDAC; IC 50 = 90 µM in einem zellfreien Assay). Es induziert Differenzierung, Zellzyklusarrest in der G0-Phase und Apoptose sowie die Hemmung der Proliferation in einer Vielzahl von Krebszellen .

Behandlung der humanen spinalen Muskelatrophie

Natriumbutyrat wird bei der Behandlung von Patienten mit humaner spinaler Muskelatrophie eingesetzt. Diese Anwendung hat vielversprechende Ergebnisse gezeigt, um den Zustand von Patienten zu verbessern, die an dieser Krankheit leiden .

Bestimmung der Chromatinstruktur und -funktion

Natriumbutyrat wird zur Bestimmung der Rolle der Histonacetylierung bei der Chromatinstruktur und -funktion verwendet. Dies ist entscheidend für das Verständnis der genetischen Zusammensetzung und Funktionsweise von Zellen .

Wirkmechanismus

- The primary targets of sodium butyrate-D7 include histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3 . These enzymes play a crucial role in regulating gene expression by modifying histone acetylation levels.

- In cancer cells, sodium butyrate-D7 triggers differentiation, cell cycle arrest (particularly at the G0 phase), and apoptosis. It also inhibits cell proliferation .

- Notably, sodium butyrate-D7 decreases the expression of IFN-γ-related signaling genes and metastatic genes in lung cancer cells .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

Sodium butyrate-D7 plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylases. This inhibition leads to increased acetylation of histones, which in turn affects gene expression. Sodium butyrate-D7 interacts with several enzymes and proteins, including histone deacetylases, transcription factors, and signaling molecules. The nature of these interactions involves the binding of sodium butyrate-D7 to the active sites of histone deacetylases, thereby preventing the removal of acetyl groups from histone proteins .

Cellular Effects

Sodium butyrate-D7 exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Sodium butyrate-D7 has been shown to induce cell cycle arrest, promote differentiation, and trigger apoptosis in cancer cells. Additionally, it affects the expression of genes involved in inflammation and immune responses, thereby playing a role in maintaining cellular homeostasis .

Molecular Mechanism

The mechanism of action of sodium butyrate-D7 involves its ability to inhibit histone deacetylases, leading to hyperacetylation of histones and changes in chromatin structure. This results in the activation or repression of specific genes, depending on the context. Sodium butyrate-D7 also interacts with transcription factors and other regulatory proteins, further influencing gene expression. The compound’s effects on enzyme activity and gene expression are mediated through its binding interactions with histone deacetylases and other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium butyrate-D7 can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term studies have shown that sodium butyrate-D7 can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of sodium butyrate-D7 in animal models vary with different dosages. At lower doses, the compound can promote beneficial effects such as anti-inflammatory and neuroprotective actions. At higher doses, sodium butyrate-D7 may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful optimization in experimental settings .

Metabolic Pathways

Sodium butyrate-D7 is involved in several metabolic pathways, primarily through its role as a short-chain fatty acid. It is produced by the fermentation of dietary fibers by gut microbiota and is absorbed in the colon. Sodium butyrate-D7 interacts with enzymes such as histone deacetylases and G-protein coupled receptors, influencing metabolic flux and metabolite levels. The compound’s effects on metabolism are mediated through its regulatory actions on gene expression and enzyme activity .

Transport and Distribution

Within cells and tissues, sodium butyrate-D7 is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The compound’s distribution is influenced by its interactions with cellular membranes and transport proteins, affecting its bioavailability and therapeutic potential .

Subcellular Localization

Sodium butyrate-D7 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often found in the nucleus, where it interacts with histones and other nuclear proteins. This localization is facilitated by targeting signals and post-translational modifications that direct sodium butyrate-D7 to specific compartments or organelles. The compound’s activity is closely linked to its subcellular distribution, as it needs to be in proximity to its target enzymes and proteins to exert its effects .

Eigenschaften

IUPAC Name |

sodium;2,2,3,3,4,4,4-heptadeuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-DEPOAORMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,6-Dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406439.png)

![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)

![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)